4-Methylumbelliferyl beta-L-fucopyranoside
Overview
Description
4-Methylumbelliferyl beta-L-fucopyranoside is a substrate for beta-L-fucosidase . It is used in various research applications . The empirical formula of this compound is C16H18O7 .
Molecular Structure Analysis
The molecular weight of 4-Methylumbelliferyl beta-L-fucopyranoside is 322.31 g/mol . The SMILES string representation of its structure isC[C@@H]1OC@@H=CC(=O)Oc3c2)C@@HC@H[C@@H]1O
. Chemical Reactions Analysis
4-Methylumbelliferyl beta-L-fucopyranoside is known to yield a blue fluorescent solution upon cleavage . It is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays to convert it to the fluorescent product 4-methylumbelliferone (4MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl beta-L-fucopyranoside is a powder that is soluble in DMF, yielding a clear, colorless to faintly yellow solution . It has a fluorescence λex of 360 nm and λem of 449 nm .Scientific Research Applications
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Enzyme Assays
- Summary of Application : 4-Methylumbelliferyl beta-L-fucopyranoside is often used as a substrate in enzyme assays . Specifically, it has been used in assays for the enzyme α-L-fucosidase 1 (α-L-FUCA-1) .
- Methods of Application : In these assays, the compound is converted to the fluorescent product 4-methylumbelliferone (4MU) by the action of the enzyme . This fluorescence can then be measured to determine the activity of the enzyme.
- Results or Outcomes : The results of these assays can provide information on the distribution of the membrane-associated α-L-FUCA-1 of human sperm .
-
Plant Biology
- Summary of Application : A study found that 4-Methylumbelliferyl alpha-L-fucopyranoside played a role in enhancing the drought tolerance of apple dwarfing rootstock .
- Methods of Application : The plant growth was determined by exogenous application of 125 and 500 μM 4-MU under long-term drought condition .
- Results or Outcomes : It was found that drought stress exerted severe influences on the plant’s growth .
properties
IUPAC Name |
4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-NXPHAWEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159222 | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-L-fucopyranoside | |
CAS RN |
72601-82-2 | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72601-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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